molecular formula C9H9BrO3 B1278567 2-(2-Bromo-5-methoxyphenyl)acetic acid CAS No. 86826-93-9

2-(2-Bromo-5-methoxyphenyl)acetic acid

Cat. No. B1278567
CAS RN: 86826-93-9
M. Wt: 245.07 g/mol
InChI Key: XEXHAKGPISSIIX-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)acetic acid is a brominated aromatic compound with a methoxy group and an acetic acid substituent attached to the phenyl ring. The presence of the bromine atom suggests that this compound could be a key intermediate in various chemical syntheses, particularly due to the electron-withdrawing nature of the bromine which can influence further chemical reactions .

Synthesis Analysis

The synthesis of related brominated aromatic compounds typically involves regioselective bromination reactions. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a high yield of 84% by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, the synthesis of amino 2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, was achieved by bromination of 2-methoxynaphthalene followed by several steps including acylation and hydrolysis, with an overall yield of 68% .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be quite complex. For example, the molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid shows that the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted relative to the ring. The angles at the substituents indicate the electron-withdrawing effect of the bromine atom and the electron-donating properties of the other substituents .

Chemical Reactions Analysis

Brominated compounds like 2-(2-Bromo-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including electrophilic substitution. The kinetics of bromination of methoxycarbonyl derivatives in acetic acid solution have been studied, showing characteristic features similar to those of benzene derivatives . Additionally, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involved cyclization of the carboxylic acid group with thiosemicarbazide, indicating the reactivity of the acetic acid moiety in such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the substituents present on the phenyl ring. For example, in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, molecules form centrosymmetric dimers through strong O—H···O hydrogen bonding. The electron-withdrawing bromine and electron-donating methoxy and acetyl groups affect the compound's reactivity and physical properties, such as melting point and solubility .

Scientific Research Applications

Metabolic Pathways in Rats

Research has indicated that compounds related to 2-(2-Bromo-5-methoxyphenyl)acetic acid are metabolized in rats, revealing potential pathways for similar compounds. For instance, studies on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid, which suggests the existence of specific metabolic pathways involving deamination and reduction processes (Kanamori et al., 2002).

Molecular Structure Analysis

The structural properties of closely related compounds have been studied, providing insights into their molecular characteristics. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrated specific structural angles and electron-withdrawing properties of the bromine atom, contributing to the understanding of related compounds' molecular geometry and electronic properties (Guzei et al., 2010).

Antioxidant Potential

Derivatives of 2-(2-Bromo-5-methoxyphenyl)acetic acid found in marine algae have been examined for their antioxidant properties. Research has isolated bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to 2-(2-Bromo-5-methoxyphenyl)acetic acid, and evaluated their free radical scavenging activities. These findings suggest the potential of such compounds as natural antioxidants (Li et al., 2011).

Synthetic Applications

The compound and its related derivatives have applications in synthetic chemistry. For instance, the synthesis of novel indole-benzimidazole derivatives utilized 2-methylindole-3-acetic acid and its 5-methoxy derivative, indicating the use of structurally similar compounds in creating complex organic molecules (Wang et al., 2016).

properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXHAKGPISSIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442819
Record name 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-5-methoxyphenyl)acetic acid

CAS RN

86826-93-9
Record name 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromo-5-methoxyphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Methoxy-2-bromophenylacetonitrile (52.8 g, 0.23 mol) is dissolved in ethanol (250 mL) and stirred at room temperature. Sodium hydroxide (9.3 g, 0.47 mol) is dissolved in water (150 mL) and added to the solution of the nitrile. The mixture is heated to reflux temperature for 12 hours and then cooled to room temperature. Most of the ethanol is removed using a rotary evaporator and the residual aqueous solution adjusted to pH 4 with 3 N HCl. The solid which forms is isolated by filtration and washed with water. Air drying gives 5-methoxy-2-bromophenylacetic acid.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-(3-methoxyphenyl)acetic acid (4.50 g, 27.1 mmol) in DCM (25 ml), was added bromine (1.40 ml, 27.1 mmol) dropwise at 0° C. (ice-water bath). The mixture was stirred overnight at RT and quenched by addition of 5% sodium thiosulfate solution. The organic layer was washed with brine, dried with MgSO4 and concentrated under a stream of nitrogen to give the titled compound, 2-(2-bromo-5-methoxyphenyl)acetic acid as white crystalline solid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Luo, Q Zhang, Y Jiang, C Wang, X Song… - The Journal of …, 2021 - ACS Publications
A copper-catalyzed, ligand-free intramolecular C–N coupling of (E)-2-(2-bromophenyl)-3-arylacrylamides has been developed. This protocol provides an efficient and practical synthetic …
Number of citations: 2 pubs.acs.org
J Chang, S Hou, X Yan, W Li, J Xiao - Molecules, 2023 - mdpi.com
The stimulator-of-interferon-gene (STING) protein is involved in innate immunity. The drug DMXAA (5,6-dimethylxanthenone-4-acetic acid) proved to be a potent murine-STING (mSTING…
Number of citations: 1 www.mdpi.com
Y Tian, MA Shehata, SJ Gauger, CKL Ng… - Journal of Medicinal …, 2022 - ACS Publications
The Ca 2+ /calmodulin-dependent protein kinase II α (CaMKIIα) is a brain-relevant kinase involved in long-term potentiation and synaptic plasticity. We have recently pinpointed the …
Number of citations: 3 pubs.acs.org
HL Heng, CF Chee, CK Thy, JT Tee… - Chemical biology & …, 2019 - Wiley Online Library
Compounds with activity at serotonin (5‐hydroxytryptamine) 5‐HT 2 and α 1 adrenergic receptors have potential for the treatment of central nervous system disorders, drug addiction or …
Number of citations: 13 onlinelibrary.wiley.com
L Fu - 2016 - search.proquest.com
The chemistry of rhodium-bound donor/acceptor carbenes has been extensively investigated and has given birth to a variety of useful transformations, among which CH insertion …
Number of citations: 2 search.proquest.com

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